Einecs 300-796-2

Description

Contextual Significance of Sodium 2-(3-(5-chloro-2-tolyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate in Scientific Disciplines

While specific research on EINECS 300-796-2 is not extensively documented in publicly available literature, the structural motifs present in the molecule place it within a class of compounds that are of significant interest in several scientific disciplines. The triazene (B1217601) functional group, in particular, is a cornerstone in various areas of chemical and biological research.

Triazine derivatives are widely recognized for their broad spectrum of biological activities, which has led to their investigation in medicinal chemistry. ontosight.ainih.govmdpi.commdpi.combohrium.comgsconlinepress.com Compounds containing the triazine scaffold have been explored for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govmdpi.commdpi.com The s-triazine core is a privileged structure in drug discovery, with several approved drugs for cancer therapy containing this moiety. nih.govnih.gov For instance, altretamine, gedatolisib, and enasidenib (B560146) are s-triazine derivatives used in the treatment of various cancers. nih.gov

Furthermore, the sulfonamide group is a well-established pharmacophore in drug development, famously present in sulfonamide antibiotics. The inclusion of this group in the structure of this compound suggests a potential for biological interactions that are of interest in pharmaceutical research.

In the field of materials science, triazine-based compounds are utilized for their thermal stability and are used in the synthesis of polymers and resins. mdpi.com They also find applications as dyes and corrosion inhibitors. mdpi.com

The direct historical research trajectory of this compound is not well-documented. However, the history of its core functional group, triazene, provides context. The first triazene compounds were synthesized in the early 20th century. ontosight.ai Initially, their synthetic potential was not fully realized, but advancements in diazotization reactions and a deeper understanding of nitrogen-nitrogen bond formation led to a resurgence of interest in these compounds in recent decades. ontosight.ai

The evolution of triazine chemistry has been closely linked to the development of organic synthesis methodologies. ontosight.ai Their ability to act as versatile intermediates has made them valuable in the synthesis of complex heterocyclic compounds, natural products, and pharmaceuticals. ontosight.ai The study of triazine derivatives gained significant momentum in the mid-20th century with the discovery of their herbicidal properties, leading to the development of widely used agricultural chemicals like atrazine. mdpi.com Subsequently, the diverse biological activities of triazines were explored, leading to the discovery of their potential in medicine. nih.govmdpi.commdpi.comgsconlinepress.com

The specific research objectives for this compound can be inferred from its chemical structure and the known applications of related compounds. The primary focus of research on a novel triazene derivative like this would likely be the exploration of its biological activity. ontosight.ai

Key research objectives would likely include:

Synthesis and Characterization: The initial step in studying any new compound is its efficient synthesis and thorough characterization. This involves developing a synthetic route and confirming the structure and purity of the compound using various analytical techniques.

Biological Screening: Given the prevalence of biological activity in triazene and sulfonamide-containing compounds, a primary objective would be to screen this compound against a panel of biological targets. This could include cancer cell lines, bacterial strains, and viral assays to identify any potential therapeutic applications. nih.govmdpi.commdpi.comgsconlinepress.com

Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, further research would likely focus on synthesizing analogues of this compound to understand the relationship between its chemical structure and its biological function. This is a crucial step in optimizing the compound's potency and selectivity.

Mechanism of Action Studies: A fundamental research objective is to elucidate the mechanism by which a compound exerts its biological effect. For a potential drug candidate, understanding its molecular target and the signaling pathways it affects is essential for further development.

Table 2: Typical Analytical Techniques for Characterization of Triazene Derivatives

| Analytical Technique | Information Obtained |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the molecular formula and structure. |

| Elemental Analysis | Determines the percentage composition of elements in the compound, used to confirm the empirical formula. |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. |

Structure

2D Structure

Properties

CAS No. |

93963-53-2 |

|---|---|

Molecular Formula |

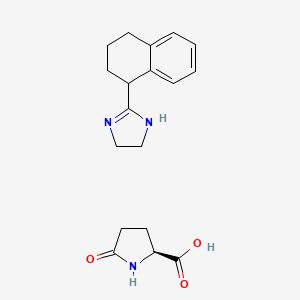

C18H23N3O3 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C13H16N2.C5H7NO3/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;7-4-2-1-3(6-4)5(8)9/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

KOUGRVVOGVFXJI-HVDRVSQOSA-N |

Isomeric SMILES |

C1CC(C2=CC=CC=C2C1)C3=NCCN3.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C3=NCCN3.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Advanced Chemical Transformations of Einecs 300 796 2

Methodologies for the De Novo Synthesis of the Chemical Compound

The de novo synthesis of complex triazole compounds like 1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanol involves multi-step reaction sequences. The core strategy typically involves the construction of the substituted cyclohexanol (B46403) backbone followed by the introduction of the 1,2,4-triazole (B32235) moiety.

One prominent synthetic route begins with a substituted cyclohexanone (B45756). The key steps include:

Epoxidation: Conversion of a cyclohexanone derivative, such as 4-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone, into an epoxide. This is often achieved using a sulfur ylide, like dimethyloxosulfonium methylide, in a Corey-Chaykovsky reaction.

Grignard Reaction: The aryl group is introduced via a Grignard reagent. For instance, reacting the epoxide with 4-chlorophenylmagnesium bromide leads to the opening of the epoxide ring and the formation of the desired tertiary alcohol structure.

Alternative Pathway: An alternative involves reacting 1-(4-chlorophenyl)cyclohexanecarbonitrile (B1330152) with a reducing agent to form an intermediate amine, which can then be further modified.

Another major approach involves the reaction of a pre-formed epoxide with the triazole nucleus. For example, a process for a related compound, 1-(4-chlorophenyl)-3-(1,2,4-triazol-1-ylmethyl)-4,4-dimethylpentan-3-ol, involves reacting 2-(4-chlorophenylethyl)-2-tert-butyloxirane with 1,2,4-triazole in the presence of a base like potassium hydroxide. google.com This method highlights a common strategy where the triazole acts as a nucleophile to open an epoxide ring, directly forming the C-N bond. google.com

The synthesis of the 1,2,4-triazole ring itself can be accomplished through various methods, often involving the cyclization of open-chain precursors. frontiersin.orgchemmethod.com Common methods include the Pellizzari reaction, the Einhorn-Brunner reaction, or reactions using hydrazines, amidrazones, or other nitrogen-rich starting materials. frontiersin.org For instance, 1,2,4-triazole derivatives can be prepared from amidrazones and anhydrides under solvent-free conditions using a recyclable catalyst like HClO₄-SiO₂. frontiersin.org

| Synthetic Method | Key Precursors | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Epoxide Ring Opening | Substituted Oxirane, 1,2,4-Triazole | Potassium hydroxide, n-butanol, 80-145°C | google.com |

| Aldol Condensation | 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one, 4-chlorobenzaldehyde | Toluene, Glacial acetic acid, Piperidine, 120°C | prepchem.com |

| Cycloaddition/C-N Bond Formation | 3-(iodoethynyl)-2H-chromen-2-one, Substituted 2-chloro-N-phenylacetamides | Ultrasound irradiation | mdpi.com |

| Click Chemistry (CuAAC) | Terminal Alkynes, Azides (e.g., 1-Azido-4-chlorobenzene) | CuSO₄·5H₂O, Sodium ascorbate, THF:H₂O | mdpi.com |

Exploration of Precursor Chemistry and Reaction Mechanisms in Synthesis

Precursor Chemistry:

1,2,4-Triazole: This heterocyclic amine is a key building block. It is an aromatic, planar molecule with two isomers, 1H- and 4H-1,2,4-triazole, that exist in tautomeric equilibrium. chemmethod.com Its nucleophilic character is central to many synthetic steps, such as the alkylation reaction with epoxides or haloalkanes.

Substituted Oxiranes: These three-membered cyclic ethers are highly strained and susceptible to ring-opening reactions by nucleophiles. The substitution pattern on the oxirane ring directs the regioselectivity of the attack. For instance, in the synthesis of 1-(4-chlorophenyl)-3-(1,2,4-triazol-1-ylmethyl)-4,4-dimethylpentan-3-ol, the triazole anion attacks the less sterically hindered carbon of the 2-(4-chlorophenylethyl)-2-tert-butyloxirane. google.com

Aryl Grignard Reagents: Reagents like 4-chlorophenylmagnesium bromide are powerful carbon nucleophiles used to form carbon-carbon bonds. Their reaction with epoxides is a classic method for installing aryl groups and simultaneously creating a hydroxyl functional group.

Hydrazines and Amidines: These are fundamental precursors for the de novo synthesis of the triazole ring itself. frontiersin.org For example, the reaction of N'-ethyl-4-isopropylbenzohydrazide with ethyl thiooxamate can yield a 1,2,4-triazole derivative. mdpi.com The mechanism involves condensation followed by an intramolecular cyclization and dehydration/elimination.

Reaction Mechanisms: The formation of the target compounds often proceeds via a nucleophilic substitution or addition mechanism. In the epoxide-opening pathway, the triazole anion, formed by deprotonation with a base, acts as the nucleophile. The reaction follows an SN2-type mechanism, leading to the inversion of stereochemistry at the site of attack if it is a chiral center.

For syntheses involving the construction of the triazole ring, [3+2] cycloaddition reactions are common. mdpi.com This type of reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. For example, the reaction of an azide (B81097) with an alkyne, famously known as the Huisgen cycloaddition (often catalyzed by copper in the "click chemistry" approach), is a powerful method for forming 1,2,3-triazole rings, which are isomers of the 1,2,4-triazoles central to many antifungal agents. juniperpublishers.comacs.org

Derivatization Strategies and Analogue Synthesis for Functional Exploration

Once a lead compound is identified, derivatization is employed to optimize its properties, such as biological activity, selectivity, and pharmacokinetic profile. For antifungal triazoles, this often involves modifying the core structure to enhance its binding to the target enzyme, cytochrome P450 14α-demethylase (CYP51). nih.gov

Key derivatization strategies include:

Modification of the Aryl Group: The 4-chlorophenyl group is a common feature in many antifungal agents. Analogues are synthesized by replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with different electron-withdrawing or electron-donating groups. mdpi.comnih.gov These changes can modulate the electronic properties and steric fit of the molecule within the enzyme's active site.

Alteration of the Alicyclic Ring: The cyclohexanol ring can be replaced with other cyclic structures, such as cyclopentanol (B49286) or cycloheptanol, or its substitution pattern can be altered. nih.gov For example, introducing methyl groups can impact the molecule's conformation and lipophilicity.

Hybridization with Other Moieties: Novel analogues have been created by combining the core triazole structure with other chemical scaffolds known for biological activity. For instance, new azole derivatives have been prepared by recombining structural units from fluconazole (B54011) and ketoconazole. nih.gov Similarly, linking the triazole to a coumarin (B35378) or pyrimidine (B1678525) structure has been explored to create hybrid molecules with potentially new or enhanced activities. mdpi.com

| Parent Structure | Modification Strategy | Example Analogue | Purpose/Observation | Reference |

|---|---|---|---|---|

| 1-(4-chlorophenyl)-...-triazole | Aryl group substitution | 1-(4-bromophenyl)-...-triazole derivative | Explore impact of different halogens on activity. | mdpi.com |

| Triazole-propanol derivative | Hybridization with 1,2,3-triazole | 2-aryl-1-(1,2,4-triazolyl)-3-(1,2,3-triazolyl)propan-2-ol | Create fluconazole analogues with potentially higher activity and simpler synthesis. | juniperpublishers.com |

| Triazole-thiazole compound | Isosteric replacement | Tetrazole methylene (B1212753) carbonyl analogue | Replace thiazole (B1198619) with tetrazole to investigate bioisosteric effects on enzyme inhibition. | nih.gov |

| Triazole-pyrimidinone compound | Introduction of fused rings | Dihydrotriazolopyrimidine derivative | Synthesize novel fused heterocyclic systems with potential anticancer activity. | researchgate.net |

Computational Chemistry Approaches in Predicting Synthetic Routes for EINECS 300-796-2

Computational chemistry has become an indispensable tool in modern synthetic chemistry, aiding in the design and prediction of viable and efficient reaction pathways. nih.gov

Retrosynthetic Analysis: Computer-Aided Synthetic Planning (CASP) tools employ sophisticated algorithms to perform retrosynthetic analysis. chemrxiv.org For a complex target molecule like 1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanol, these programs can propose multiple synthetic routes by breaking the molecule down into simpler, commercially available precursors. nih.govchemrxiv.org These systems often use a library of known chemical reactions and transformation rules, sometimes enhanced by machine learning models trained on vast reaction databases. nih.gov The output helps chemists identify the most promising synthetic strategies to pursue in the laboratory.

Predicting Synthetic Accessibility and Cost: Beyond just identifying pathways, computational models can predict the "synthetic accessibility" (SA) score of a virtual molecule. tsijournals.com This score estimates how difficult a compound might be to synthesize. Such models analyze molecular complexity, the number of stereocenters, and the presence of unusual ring systems. tsijournals.com More advanced models can even predict the price of a novel molecule by analyzing its predicted synthetic pathway and the cost of the required starting materials. chemrxiv.org

Mechanism and Property Prediction: Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, calculate activation energies, and predict the stability of intermediates. This provides a deeper understanding of the reaction and can help in optimizing conditions like temperature and catalyst choice. Furthermore, computational tools like molecular docking are crucial in the derivatization process. By simulating how different analogues bind to a target protein (like fungal CYP51), chemists can prioritize the synthesis of compounds that are predicted to have the highest affinity and biological activity, saving significant time and resources. nih.govrsc.orgbohrium.com AI-driven generative models can also propose novel molecular structures with desired properties, which are then assessed for synthetic feasibility. peerj.comarxiv.org

Mechanistic Investigations of Einecs 300 796 2 at a Molecular Level

Elucidation of Reaction Mechanisms Involving the Chemical Compound in Non-Biological Systems

The primary reaction mechanism involving Octenyl Succinic Anhydride is nucleophilic acyl substitution, most notably through esterification and amidation pathways. Due to the high reactivity of the anhydride group, these reactions can proceed under mild conditions. ppor.az

A widely studied non-biological reaction is the esterification of starch, a polysaccharide rich in hydroxyl (-OH) groups. This reaction is typically conducted in an aqueous slurry under slightly alkaline conditions (pH 8.5-9.0). mdpi.com The mechanism proceeds as follows:

Activation : The hydroxyl groups on the glucose units of the starch polymer act as nucleophiles. The alkaline environment facilitates the deprotonation of these hydroxyls, increasing their nucleophilicity.

Nucleophilic Attack : The activated hydroxyl group attacks one of the electrophilic carbonyl carbons of the anhydride ring in the OSA molecule.

Ring Opening : This attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate.

Proton Transfer & Product Formation : The intermediate collapses, resulting in the formation of a stable ester bond between the starch and the OSA molecule. This process introduces a hydrophobic octenyl group and a hydrophilic carboxyl group onto the starch backbone. researchgate.netfrontiersin.org

This esterification imparts an amphiphilic character to the modified material, making it an effective emulsifier. researchgate.net A similar mechanism occurs when OSA reacts with primary or secondary amines, where the amine's lone pair of electrons initiates the nucleophilic attack to form an amide bond. nih.gov The reaction with the ɛ-amino group of lysine in proteins is a key example of this pathway. nih.gov

| Parameter | Typical Condition | Role in Mechanism | Reference |

|---|---|---|---|

| pH | 8.5 - 9.0 | Activates hydroxyl groups on the substrate by promoting deprotonation, enhancing nucleophilicity. | mdpi.com |

| Temperature | 35 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without degrading the reactants. | nih.govacs.org |

| Reaction Site | Hydroxyl (-OH) or Amino (-NH₂) Groups | Acts as the nucleophile that attacks the anhydride's carbonyl carbon. | researchgate.netnih.gov |

| Key Functional Group | Anhydride Ring | Provides two electrophilic carbonyl carbons susceptible to nucleophilic attack, facilitating ring-opening and bond formation. | ppor.az |

Studies on the Interaction Dynamics of this compound with Inorganic Substrates

While research predominantly focuses on OSA's interaction with organic polymers, its interaction with inorganic substrates, particularly those with surface hydroxyl groups like silica (SiO₂), can be understood through analogous chemical principles. The surface of silica nanoparticles is covered with silanol (Si-OH) groups, which can act as nucleophiles.

Studies on similar molecules, such as [3-(triethoxysilyl)propyl]succinic anhydride (TESPSA), demonstrate a mechanism for grafting onto silica surfaces. researchgate.net The process involves the covalent attachment of the anhydride-containing molecule to the silanol groups. researchgate.net For OSA, the interaction would likely proceed via two main pathways:

Direct Esterification : The surface silanol groups can directly attack the anhydride ring of OSA, forming a silicon-ester bond (Si-O-C=O). This covalently tethers the molecule to the inorganic surface.

Hydrolysis and Adsorption : In the presence of surface moisture, OSA can first hydrolyze to form octenyl succinic acid. The resulting carboxylic acid groups can then interact with the silica surface through strong hydrogen bonding with the silanol groups or potentially form ester linkages under dehydration conditions.

These interactions are crucial for modifying the surface properties of inorganic materials, transforming a hydrophilic surface (like silica) into a hydrophobic one. This is fundamental in applications such as creating fillers for polymer composites and developing specialty coatings.

Advanced Spectroscopic and Computational Techniques in Mechanistic Analysis

The analysis of reactions involving this compound relies heavily on a suite of advanced analytical techniques to confirm structural changes and reaction success.

Fourier Transform Infrared Spectroscopy (FT-IR) : FT-IR is the most common technique used to verify the esterification of substrates with OSA. The successful reaction is confirmed by the appearance of a new, distinct absorption peak around 1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the newly formed ester bond. mdpi.com Another peak attributed to the asymmetric stretching of the carboxyl group appears near 1570 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed structural information. In studies of OSA-modified starch, NMR analysis of the digested products can confirm the presence of the octenyl group and identify the specific sites of esterification on the glucose units. researchgate.net

Scanning Electron Microscopy (SEM) : SEM is employed to observe morphological changes in a substrate following reaction. After modification with OSA, the surface of granules like starch may appear rougher, and pores or clusters may form, indicating that the reaction has taken place on the surface. mdpi.com

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| FT-IR | New peak at ~1730 cm⁻¹ | Confirms formation of an ester linkage (C=O stretch). | mdpi.com |

| FT-IR | New peak at ~1570 cm⁻¹ | Indicates presence of a carboxylate group from the ring-opening. | researchgate.net |

| XRD | Decrease in relative crystallinity | Shows that the reaction primarily occurs in the amorphous regions of the substrate. | mdpi.com |

| NMR | Resonances corresponding to octenyl protons/carbons | Provides definitive structural proof of the grafted octenyl succinate group. | researchgate.net |

Quantum Chemical Modeling of Reactivity and Stability of the Chemical Compound

Quantum chemical modeling, particularly using Density Functional Theory (DFT), provides deep insights into the electronic structure, reactivity, and stability of this compound at a fundamental level.

Computational studies on alkenyl succinic anhydrides have been performed to calculate key quantum-chemical parameters. For octenyl succinic anhydride, the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) has been calculated. A large HOMO-LUMO gap is indicative of high kinetic stability. ppor.az DFT calculations for OSA show a ΔE of 6.247 eV, suggesting the compound is highly stable. ppor.az

Reactivity descriptors derived from these calculations further elucidate its behavior:

Chemical Hardness (η) : This parameter measures the resistance to change in electron distribution. A low value indicates high reactivity. OSA is classified as a "soft" compound, consistent with its high reactivity. ppor.az

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. OSA demonstrates a significant electrophilic character, which explains its high reactivity towards nucleophiles like hydroxyl and amino groups. ppor.az

Furthermore, computational studies on the parent molecule, succinic anhydride, have modeled its decomposition and reaction pathways. For instance, the unimolecular decomposition of succinic anhydride via a concerted fragmentation mechanism to form CO, CO₂, and C₂H₄ was predicted to have a high energy barrier of 69.6 kcal/mol, confirming its thermal stability. nih.govresearchgate.net Theoretical investigations into the aminolysis of succinic anhydride have shown that a concerted reaction mechanism has a lower activation energy than a stepwise addition-elimination mechanism, providing a detailed picture of the reaction coordinate. acs.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Interpretation | Reference |

|---|---|---|---|---|---|

| Hexenyl Succinic Anhydride | -8.086 | -1.810 | 6.276 | High Stability | ppor.az |

| Octenyl Succinic Anhydride | -8.065 | -1.818 | 6.247 | High Stability | ppor.az |

Table of Mentioned Compounds

| EINECS Number | Common Name(s) | Chemical Name |

| 300-796-2 | Octenyl Succinic Anhydride (OSA) | 2,5-Furandione, dihydro-3-(2-octen-1-yl)- |

| N/A | [3-(triethoxysilyl)propyl]succinic anhydride | TESPSA |

| N/A | Silica | Silicon Dioxide |

| N/A | Succinic Anhydride | Dihydrofuran-2,5-dione |

| N/A | Carbon Monoxide | CO |

| N/A | Carbon Dioxide | CO₂ |

| N/A | Ethene | C₂H₄ |

Environmental Fate and Transport Dynamics of Einecs 300 796 2

Environmental Release Pathways and Dissemination Mechanisms of the Chemical Compound

The release of Tris(2,4-di-tert-butylphenyl) phosphite (B83602) into the environment can occur through various pathways associated with its production, use, and disposal.

The manufacturing of Tris(2,4-di-tert-butylphenyl) phosphite and its incorporation into polymer matrices are primary sources of its release. Industrial wastewater from petrochemical processes can contain this synthetic antioxidant, leading to its discharge into water bodies if not adequately treated. nih.gov One study has documented the presence of Tris(2,4-di-tert-butylphenyl) phosphite in industrial wastewater, with concentrations varying over time. mdpi.com While specific emission rates from industrial facilities are not widely reported, the potential for release exists during production and compounding processes.

Tris(2,4-di-tert-butylphenyl) phosphite is an additive in various plastics, including polyethylene (B3416737) and polypropylene, and is not chemically bound to the polymer matrix. wikipedia.org Consequently, it can be released from these materials over time through leaching and degradation processes. Studies have shown that this compound can leach from plastic containers into their contents, and its oxidized form has been detected in laboratory water systems, suggesting its mobility from plastic materials. nih.gov The degradation of plastic products in the environment, driven by factors such as sunlight (UV radiation), heat, and mechanical stress, can also facilitate the release of Tris(2,4-di-tert-butylphenyl) phosphite and its transformation products into soil, water, and air. researchgate.netoru.senih.gov Leaching from waste at landfills is another significant potential environmental exposure route. oecd.org

Transformation Processes of EINECS 300-796-2 in Environmental Compartments

Once released into the environment, Tris(2,4-di-tert-butylphenyl) phosphite is subject to various transformation processes that determine its persistence and the formation of degradation products.

Abiotic degradation plays a significant role in the environmental fate of Tris(2,4-di-tert-butylphenyl) phosphite.

Photolysis : The compound is susceptible to photo-oxidation. The calculated half-life for its indirect reaction with hydroxyl (OH) radicals in the atmosphere is approximately 5.4 hours, suggesting that it can be degraded in the presence of sunlight. oecd.org UV irradiation is a significant factor in its transformation, leading to the formation of degradation products. researchgate.net

Hydrolysis : Tris(2,4-di-tert-butylphenyl) phosphite is considered to be hydrolytically stable. researchgate.net A study conducted under environmentally relevant conditions (pH 4, 7, and 9) showed no significant hydrolysis. oecd.org However, under certain conditions, such as in the presence of acidic environments, the hydrolysis of phosphite antioxidants can be catalyzed. researchgate.net

The primary abiotic degradation products of Tris(2,4-di-tert-butylphenyl) phosphite are its oxidized form, Tris(2,4-di-tert-butylphenyl) phosphate (B84403), and 2,4-di-tert-butylphenol. mdpi.comresearchgate.net The formation of these products is influenced by the specific environmental conditions. For instance, UV irradiation primarily leads to the formation of 2,4-di-tert-butylphenol, while processes like extrusion, storage, and sunlight exposure favor the formation of Tris(2,4-di-tert-butylphenyl) phosphate. researchgate.net Heating and water contact can also significantly contribute to the transformation of the parent compound into its phosphate form. acs.org

The biotic degradation of Tris(2,4-di-tert-butylphenyl) phosphite appears to be a slow process.

Based on experimental test conditions (OECD 301B), the compound is not readily biodegradable, with only 6% degradation observed over a 28-day period. oecd.org This suggests a potential for persistence in environments where microbial activity is the primary degradation mechanism. While specific microbial metabolic pathways for Tris(2,4-di-tert-butylphenyl) phosphite are not extensively detailed in the available literature, the degradation of a related compound, tert-butylphenyl diphenyl phosphate, has been shown to involve at least three catabolic processes by sediment microorganisms. nih.gov This suggests that similar, albeit slow, microbial degradation processes could potentially occur for Tris(2,4-di-tert-butylphenyl) phosphite in soil and sediment.

Distribution and Partitioning Behavior across Environmental Media

The physicochemical properties of Tris(2,4-di-tert-butylphenyl) phosphite govern its distribution and partitioning in the environment.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 646.9 g/mol | nih.gov |

| Water Solubility | <0.005 mg/L at 20 °C | oecd.org |

| Vapor Pressure | 1.3 x 10⁻¹⁰ hPa at 20 °C | oecd.org |

| Octanol-Water Partition Coefficient (log Kow) | > 6.0 | oecd.org |

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (log Koc) | 4.6 (predicted) | oecd.org |

The very low water solubility and high octanol-water partition coefficient (log Kow) of Tris(2,4-di-tert-butylphenyl) phosphite indicate that it is highly hydrophobic. oecd.org This property, combined with its predicted high soil organic carbon-water partitioning coefficient (log Koc), suggests a strong tendency to adsorb to soil and sediment particles. oecd.org

Fugacity modeling (Mackay Level III) supports this, predicting that the compound will predominantly partition to soil (32%) and sediment (67%). oecd.org This strong adsorption behavior limits its mobility in soil and reduces the likelihood of it leaching into groundwater. oecd.org Consequently, migration from soil to plants and water is expected to be limited. oecd.org

Due to its low water solubility and strong adsorption to particulate matter, the compound is not expected to be highly mobile in aquatic systems. Instead, it is likely to accumulate in the sediment. A study on its biomagnification potential in fish indicated that it is unlikely to bioaccumulate, with a very low uptake and a mean lipid-normalized whole fish biomagnification factor of 0.0032 ± 0.0020. oecd.org

Air-Water Interfacial Exchange

The exchange of TBPH between air and water is influenced by its low vapor pressure and Henry's Law constant. With an estimated vapor pressure of 1.7 x 10⁻¹¹ mm Hg at 25°C, TBPH is expected to exist almost exclusively in the particulate phase in the atmosphere. nih.gov This characteristic suggests that volatilization from water surfaces is not a significant environmental fate process. nih.gov The estimated Henry's Law constant of 3.1 x 10⁻⁷ atm-m³/mol further supports the low likelihood of this compound partitioning from water to air. nih.gov Consequently, long-range atmospheric transport is likely to occur with TBPH adsorbed to particulate matter.

Sediment-Water Partitioning

In aquatic environments, TBPH is expected to strongly adsorb to suspended solids and sediment. nih.gov This is supported by an estimated organic carbon-water partition coefficient (Koc) of 8.8 x 10⁵, indicating a high affinity for organic matter in sediment over remaining in the water column. nih.gov

Studies on the freshwater oligochaete Lumbriculus variegatus have provided insights into the bioaccumulation from sediment, which reflects the partitioning behavior. Steady-state biota-sediment accumulation factors (BSAFs) have been determined for TBPH and its metabolite, mono-(2-ethylhexyl) tetrabromophthalate (TBMEHP). These values provide a measure of the chemical's concentration in the organism relative to its concentration in the sediment on an organic carbon basis.

| Compound | Steady-State BSAF (kg organic carbon/kg lipid) | Reference |

|---|---|---|

| Bis(2-ethylhexyl) tetrabromophthalate (TBPH) | 0.254 | nih.gov |

| mono-(2-ethylhexyl) tetrabromophthalate (TBMEHP) | 1.50 | nih.gov |

Soil Adsorption and Desorption Characteristics

The mobility of TBPH in terrestrial environments is expected to be very limited due to its strong adsorption to soil particles. The high estimated Koc value of 8.8 x 10⁵ suggests that TBPH will be immobile in soil, with a low potential for leaching into groundwater. nih.gov This strong adsorption is a key factor in its persistence in the upper soil layers.

Bioaccumulation and Biomagnification Potential within Trophic Levels

The high lipophilicity of TBPH suggests a potential for bioaccumulation in living organisms.

Uptake in Aquatic Organisms

Studies have demonstrated the uptake and accumulation of TBPH in various aquatic species. In a dietary exposure study with the Atlantic killifish (Fundulus heteroclitus), bioaccumulation of TBPH was found to be very low, with a bioaccumulation factor (BAF) of less than 0.02%. epa.gov

Research on the oligochaete Lumbriculus variegatus exposed to TBPH-spiked sediment showed uptake of the compound, with the organism not reaching a steady state within 28 days, which is consistent with other highly hydrophobic chemicals. nih.gov

A study on zebrafish (Danio rerio) revealed that TBPH is prone to accumulate in the liver more so than in other tissues like the gonad, brain, and muscle. nih.gov This tissue-specific accumulation is an important consideration in assessing the potential toxicological effects of the compound.

| Organism | Parameter | Value | Reference |

|---|---|---|---|

| Atlantic killifish (Fundulus heteroclitus) | Bioaccumulation Factor (BAF) from diet | < 0.02% | epa.gov |

| Lumbriculus variegatus | Steady-State Biota-Sediment Accumulation Factor (BSAF) | 0.254 kg oc/kg lipid | nih.gov |

Accumulation in Terrestrial Flora and Fauna

Information on the accumulation of TBPH in terrestrial plants is limited. However, studies on a structurally similar, though non-brominated, phthalate (B1215562), bis(2-ethylhexyl) phthalate (DEHP), have shown uptake and accumulation in various plant species, including lettuce, strawberry, and carrot. While these findings suggest a potential pathway for TBPH to enter the terrestrial food chain, direct studies on TBPH are needed to confirm this.

In animal studies, repeated oral administration of TBPH to female Sprague Dawley rats led to the bioaccumulation of radioactivity in the liver and adrenal glands. nih.gov These tissues showed 5- and 10-fold higher concentrations of radioactivity, respectively, compared to a single dose, indicating the potential for accumulation with continuous exposure. nih.gov

Predictive Environmental Modeling for this compound Dispersion

Currently, there is a lack of publicly available studies that have developed specific predictive environmental models for the dispersion of Bis(2-ethylhexyl) tetrabromophthalate. However, general multimedia fate and transport models for brominated flame retardants as a class of compounds have been developed. nih.gov These models, often based on fugacity, can simulate the environmental distribution and bioaccumulation of persistent and bioaccumulative substances. nih.gov Given the physicochemical properties of TBPH, such models could potentially be adapted to predict its environmental transport and fate. The application of such models would be crucial for understanding its long-range transport potential and identifying environmental compartments where it is likely to accumulate.

Table of Compound Names

| EINECS Number | CAS Number | Common Name/Synonym |

| 300-796-2 | 26040-51-7 | Bis(2-ethylhexyl) tetrabromophthalate |

| 300-796-2 | 26040-51-7 | TBPH |

| 300-796-2 | 26040-51-7 | BEH-TEBP |

| 300-796-2 | 26040-51-7 | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1,2-bis(2-ethylhexyl) ester |

| 300-796-2 | 26040-51-7 | Di(2-ethylhexyl) tetrabromophthalate |

| 300-796-2 | 26040-51-7 | Pyronil 45 |

| 300-796-2 | 26040-51-7 | Uniplex FRP 45 |

| 300-796-2 | 26040-51-7 | DP 45 |

| Not Applicable | Not Applicable | mono-(2-ethylhexyl) tetrabromophthalate |

| Not Applicable | Not Applicable | TBMEHP |

| Not Applicable | Not Applicable | Bis(2-ethylhexyl) phthalate |

| Not Applicable | Not Applicable | DEHP |

Biochemical Interactions and Molecular Biology of Einecs 300 796 2

Interaction with Biological Macromolecules

The interaction of Zinc bis(2-ethylhexanoate) with biological macromolecules is understood through the individual actions of its constituent parts: the zinc cation and the 2-ethylhexanoate (B8288628) anion.

Enzyme Modulation and Inhibition Kinetics

The zinc ion is a crucial cofactor for over 300 enzymes, participating in all enzyme classes. andersonsprocesssolutions.com It can also act as an inhibitor for certain enzymes not known to require zinc for their primary function. nih.gov For instance, several glycolytic enzymes, a protease involved in apoptosis, and a tyrosine phosphatase are inhibited by zinc in the nanomolar range. nih.gov This inhibition can be reversed by thionein, the apoprotein of metallothionein (B12644479), suggesting a potential regulatory mechanism for enzymatic processes based on zinc availability. nih.gov

The 2-ethylhexanoate (2-EHA) component has also been shown to modulate enzyme activity. Studies on human polymorphonuclear leukocytes (PMNLs) have indicated that 2-EHA can inhibit the activation of these immune cells to produce reactive oxygen species (ROS). echemi.com This inhibitory effect is achieved by decreasing the oxidative burst induced by protein kinase C (PKC) activators like phorbol (B1677699) myristate acetate (B1210297) (PMA) and dioctanoyl-s,n-glycerol (DIC(8)). echemi.com

| Enzyme/Process | Modulator | Observed Effect | Concentration/Dose |

| Various Glycolytic Enzymes | Zinc Ion (Zn²⁺) | Inhibition | Nanomolar range |

| Apoptotic Protease | Zinc Ion (Zn²⁺) | Inhibition | Nanomolar range |

| Tyrosine Phosphatase | Zinc Ion (Zn²⁺) | Inhibition | Nanomolar range |

| Protein Kinase C (PKC) Activation in PMNLs | 2-Ethylhexanoic Acid (2-EHA) | Inhibition of ROS production | 10-2000 µM |

Receptor Binding Studies

Nucleic Acid Interaction Mechanisms

While direct interaction studies of Zinc bis(2-ethylhexanoate) with nucleic acids have not been documented, the role of zinc in DNA binding is well-established through zinc finger motifs. These are structural motifs in a large number of transcription factors where zinc ions are coordinated by amino acid residues, creating a stable structure essential for reading DNA sequences. andersonsprocesssolutions.com

There is some evidence to suggest that the metallic component of similar compounds can interfere with DNA-related processes. For example, cobalt bis(2-ethylhexanoate) is thought to inhibit DNA repair by interacting with zinc finger DNA repair proteins. nih.gov Although this pertains to a different metal, it highlights a potential mechanism by which metal carboxylates could influence nucleic acid-associated functions. Additionally, studies on 2-ethylhexanoic acid have shown it can induce an increase in sister chromatid exchanges in Chinese hamster ovary (CHO) cells, suggesting a potential for indirect interaction with DNA structure or repair mechanisms. andersonsprocesssolutions.com

Cellular Uptake and Intracellular Distribution Mechanisms

The cellular uptake of Zinc bis(2-ethylhexanoate) is likely governed by the transport of its dissociated components. The cellular homeostasis of zinc is tightly controlled by a sophisticated system of transporters. wikipedia.orgnih.gov Zinc influx into the cytoplasm is primarily mediated by the Zrt- and Irt-like protein (ZIP) family of transporters (solute carrier family 39A), while zinc efflux from the cytoplasm, either out of the cell or into intracellular vesicles, is handled by the ZnT (zinc transporter) family (solute carrier family 30). wikipedia.orgnih.gov

The 2-ethylhexanoic acid component is also readily absorbed by cells. Following oral administration in rats, 2-EHA is rapidly distributed, with the highest concentrations observed in the liver, kidney, and blood. echemi.com Its clearance from tissues is also rapid. echemi.com Dermal absorption of 2-EHA is less efficient than oral absorption. nih.gov

Impact on Cellular Pathways and Processes

The influence of Zinc bis(2-ethylhexanoate) on cellular pathways is a composite of the effects of zinc and 2-ethylhexanoic acid.

Metabolic Pathway Perturbations

The developmental toxicity of 2-ethylhexanoic acid has been linked to significant perturbations in zinc metabolism. cir-safety.orgcir-safety.org It is hypothesized that high doses of 2-EHA can induce maternal liver toxicity, which in turn leads to the induction of metallothionein (MT). cir-safety.orgcir-safety.org Metallothioneins are cysteine-rich proteins with a high affinity for heavy metals, including zinc. The induction of MT in the liver results in the sequestration of zinc, leading to a systemic zinc deficiency in the developing embryo, which is believed to be the cause of the observed developmental toxicity. cir-safety.orgcir-safety.org This effect can be mitigated by dietary zinc supplementation. cir-safety.orgcir-safety.org

Studies in rats have shown that 2-EHA can alter lipid metabolism, leading to increased ubiquinone levels in the liver and blood, and increased cholesterol levels in the liver, while decreasing hepatic dolichol levels. vkm.no Furthermore, the primary metabolic route for 2-EHA in humans is through beta-oxidation. researchgate.net In rats, major urinary metabolites include glucuronidated 2-EHA and various oxidized forms, such as 2-ethyl-1,6-hexanedioic acid and hydroxylated derivatives. nih.gov

| Metabolic Effect | Observed Perturbation | Model System |

| Zinc Homeostasis | Induction of metallothionein, leading to hepatic zinc sequestration and embryonic zinc deficiency. | Rodent developmental toxicity models |

| Lipid Metabolism | Increased liver and blood ubiquinone, increased liver cholesterol, decreased liver dolichol. | Rats |

| 2-EHA Metabolism | Primary pathway is beta-oxidation. | Humans |

| 2-EHA Metabolites | Glucuronide of EHA, 2-ethyl-1,6-hexanedioic acid, 2-ethyl-5-hydroxyhexanoic acid, 2-ethyl-6-hydroxyhexanoic acid. | Rats |

Membrane Transport Phenomena

Quizalofop-P-tefuryl is a systemic herbicide, meaning it is absorbed by the plant and moved to its sites of action. rayfull.nettitanunichem.commade-in-china.com The transport process begins with the penetration of the compound through the waxy outer layer of the leaf, the cuticle. The esterified form of the molecule, specifically the tetrahydrofurfuryl ester, enhances its lipophilicity, which facilitates its passage through the lipophilic cuticle. ontosight.ai Studies on the weed Eleusine indica have shown that Quizalofop-P-tefuryl application can alter the cuticle's ultrastructure, causing it to become more undulated and folded, which is a secondary effect of the plasmolysis of the underlying epidermal cells. scielo.org.ar

Once it has penetrated the cuticle, the transport into the plant's vascular system begins. As a weak acid herbicide, Quizalofop-P-tefuryl's transport across the plasma membrane is explained by the "acid trapping" model. ucanr.edu In the more acidic environment of the cell wall, a higher proportion of the herbicide exists in its neutral, undissociated form, which can readily diffuse across the plasma membrane into the more alkaline cytoplasm. ucanr.edu Inside the cell, the molecule dissociates into its anionic form, which is less membrane-permeable and thus becomes "trapped" within the cell. ucanr.edu

This accumulation within the cells of the leaf facilitates its loading into the phloem, the plant's food-conducting tissue. rayfull.nettitanunichem.commade-in-china.comucanr.edu It is then translocated systemically throughout the plant, moving in both the xylem and the phloem, and accumulating in areas of high metabolic activity and growth, such as the meristematic tissues of shoots and roots. rayfull.nettitanunichem.commade-in-china.combasf.us Research comparing Quizalofop-P-tefuryl with its analogue, quizalofop-P-ethyl (B1662796), has shown that the tefuryl ester exhibits a quicker speed of movement and activity within the plant. cabidigitallibrary.org The unique 'closed molecule' structure conferred by the tetrahydrofuran (B95107) ring is thought to reduce molecular degradation during periods of low plant activity, allowing it to remain available for a longer period. cabidigitallibrary.org

Applications in Biochemical Research as a Probe or Tool

Beyond its primary use as a herbicide, the specific mode of action of Quizalofop-P-tefuryl makes it a valuable tool in biochemical and plant science research. Its targeted inhibition of ACCase allows it to be used as a chemical probe to investigate the fatty acid synthesis pathway and related metabolic processes.

Use in In Vitro Assay Development

Quizalofop-P-tefuryl and its derivatives are utilized in the development and execution of various in vitro assays, particularly for studying herbicide resistance and for analytical purposes.

Herbicide Resistance Screening: Bioassays have been developed using quizalofop (B1680410) herbicides to screen for resistance in weed populations and to identify tolerant crop varieties. For instance, a seed soaking bioassay using quizalofop-p-ethyl was developed to quantify herbicide tolerance in wheat cultivars. researchgate.net Such assays are crucial for breeding programs aimed at developing herbicide-resistant crops.

Analytical Standards: Quizalofop-P-tefuryl is used as a certified analytical reference standard for its quantification in environmental and agricultural samples. sigmaaldrich.comsigmaaldrich.com This is essential for monitoring its residues and ensuring food and environmental safety. For example, it has been used as a standard in methods developed for its detection in soil samples using ultra-high-performance liquid chromatography coupled to orbitrap mass spectrometry (UHPLC-Orbitrap-MS). sigmaaldrich.com

Genotoxicity and Cytotoxicity Assays: The compound has been used in toxicological assays to assess its potential effects on living cells. The Allium cepa (onion root) assay, a model for evaluating chromosomal aberrations and mitotic disruption, has been used to study the genotoxic effects of Quizalofop-P-tefuryl. fupress.net

Table 1: Application of Quizalofop-P-tefuryl in In Vitro Assay Development

| Assay Type | Purpose | Organism/System | Research Finding | Citation(s) |

|---|---|---|---|---|

| Herbicide Tolerance Bioassay | Screening for herbicide-tolerant genotypes | Triticum aestivum (Wheat) | Seed soaking method suitable for identifying tolerant and non-tolerant seeds. | researchgate.net |

| Analytical Method Development | Quantification of residues | Soil Samples | Used as an analytical reference standard for UHPLC-Orbitrap-MS. | sigmaaldrich.com |

| Genotoxicity Assay (Allium test) | Evaluation of cytotoxic and genotoxic effects | Allium cepa (Onion) | Induced chromosomal and nuclear abnormalities in root meristematic cells. | fupress.net |

| Immunoassay Development | Rapid detection of residues | Agricultural and Environmental Samples | Monoclonal antibodies developed against quizalofop-p-ethyl for use in lateral flow immunoassays. | researchgate.net |

Role in Mechanistic Biological Pathway Elucidation

The specific and potent inhibition of ACCase by Quizalofop-P-tefuryl and its analogs allows researchers to probe the function and regulation of the fatty acid synthesis pathway and its downstream effects.

Metabolic and Transcriptomic Responses: Studies on the related compound, quizalofop-p-ethyl, have provided insights into broader metabolic pathway perturbations. Transcriptomic analysis in human HepaRG liver cells revealed that quizalofop-p-ethyl alters gene expression associated with fatty acid degradation and pathways responding to alcoholism. researchgate.net This suggests that beyond the primary target, the compound can have wider-ranging effects on cellular metabolism, which can be investigated using it as a probe.

Herbicide Resistance Mechanisms: Research into how plants develop resistance to Quizalofop-P-tefuryl helps to elucidate detoxification and metabolic pathways. Studies have identified that enhanced metabolism, mediated by enzymes such as glutathione S-transferases (GSTs), can confer resistance. nih.gov In vitro metabolism studies using recombinant PfGSTF2 enzyme showed that it could detoxify quizalofop, providing a clearer picture of this resistance pathway. nih.gov

Degradation Pathway Analysis: Investigating the breakdown of Quizalofop-P-tefuryl in different environments helps to map its metabolic fate. Degradation studies in water and soil have identified its primary metabolites, including quizalofop-p, dihydroxychloroquinoxalin (CHHQ), and 6-chloroquinoxalin-2-ol (CHQ), contributing to the understanding of its environmental persistence and transformation pathways. researchgate.net

Table 2: Research Findings on Biological Pathway Elucidation using Quizalofop Compounds

| Research Area | Key Finding | Compound(s) Studied | Implication | Citation(s) |

|---|---|---|---|---|

| Primary Target Pathway | Inhibition of ACCase blocks fatty acid synthesis, leading to cell membrane damage and growth cessation. | Quizalofop-P-tefuryl, Quizalofop-p-ethyl | Confirms the critical role of ACCase in the viability of susceptible grass species. | wssa.netscielo.br |

| Transcriptomics | Altered gene expression in pathways of fatty acid degradation and response to alcoholism in human liver cells. | Quizalofop-p-ethyl | Reveals potential off-target or downstream effects on broader metabolic networks. | researchgate.net |

| Resistance Mechanisms | Overexpression of glutathione S-transferase (PfGSTF2) confers resistance through enhanced herbicide metabolism. | Quizalofop-p-ethyl, Quizalofop acid | Elucidates a non-target-site resistance mechanism involving enzymatic detoxification. | nih.gov |

| Metabolic Fate | Degradation to quizalofop-p and subsequent formation of metabolites like CHQ and CHHQ. | Quizalofop-P-tefuryl, Quizalofop-p | Defines the transformation products of the compound in environmental and biological systems. | researchgate.net |

Table of Compound Names

| EINECS Number | Common Name | Other Names |

| 300-796-2 | Quizalofop-P-tefuryl | (RS)-tetrahydrofurfuryl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate, Pantera |

| N/A | Quizalofop-p | (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid, Quizalofop acid |

| N/A | Quizalofop-p-ethyl | Ethyl (2R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate, Assure II |

| N/A | 6-chloroquinoxalin-2-ol | CHQ |

| N/A | dihydroxychloroquinoxalin | CHHQ |

Advanced Industrial and Technological Applications of Einecs 300 796 2: Research Perspectives

Role of the Chemical Compound in Polymer Science and Material Engineering

Triethylenetetramine is a cornerstone in the field of polymer science, primarily utilized as a crosslinking agent, also known as a hardener, for epoxy resins. atamanchemicals.comwikipedia.org Its molecular structure, featuring multiple amine groups, allows it to react with the epoxide groups of the resin, forming a rigid, three-dimensional thermoset polymer network. threebond.co.jpgoogle.com This crosslinking process is fundamental to the curing of epoxy resins, transforming them from a liquid state into a solid with high mechanical strength, thermal stability, and chemical resistance. nbinno.comgoogle.com

The primary mechanism of TETA as a polymer additive is its function as a curing agent for epoxy resins. The process involves the nucleophilic addition of the primary and secondary amine groups of TETA to the electrophilic carbon atoms of the epoxide rings. This reaction opens the epoxide ring and forms a hydroxyl group and a new carbon-nitrogen bond, linking the epoxy resin molecules together. threebond.co.jp The presence of four amine groups in a single TETA molecule allows for the formation of a densely crosslinked network. The reactivity of TETA is such that it can facilitate curing at ambient temperatures, although thermal post-curing is often employed to enhance the mechanical and thermal properties of the final polymer. threebond.co.jpgoogle.com

| Curing Agent | Typical Curing Conditions | Key Properties of Cured Epoxy |

|---|---|---|

| Triethylenetetramine (TETA) | Room temperature or low-temperature cure, often with thermal post-cure | High mechanical strength, good chemical resistance, moderate thermal stability |

| Isophoronediamine (IPD) | Elevated temperature cure | Excellent mechanical properties, high glass transition temperature, good chemical resistance |

TETA is a key ingredient in the formulation of high-performance epoxy-based coatings. specialchem.com These coatings are valued for their excellent adhesion to various substrates, durability, and resistance to chemicals and corrosion. atamanchemicals.comspecialchem.com Recent research has focused on developing novel coating formulations that leverage the properties of TETA. For instance, TETA has been used in the synthesis of new waterborne epoxy curing agents. techscience.com These formulations aim to reduce the volatile organic compound (VOC) content of coatings, making them more environmentally friendly.

Furthermore, TETA is employed in the formulation of corrosion-inhibiting coatings. corrosionpedia.com Its ability to chelate with metal ions contributes to its corrosion protection mechanism. atamanchemicals.com When incorporated into a coating, TETA can help to passivate the metal surface, preventing corrosive reactions. corrosionpedia.com Studies have demonstrated the effectiveness of TETA in protecting steel from chloride-induced corrosion in concrete. researchgate.net

Application in Chemical Synthesis as an Intermediate or Reagent

Beyond its direct use in polymer formulations, TETA serves as a crucial intermediate and reagent in the synthesis of a wide range of chemical products. Its multiple reactive amine groups make it a versatile building block for creating more complex molecules. nbinno.com

TETA and its derivatives have been investigated for their catalytic activity in various organic reactions. For example, TETA can be used for the amination of polyacrylonitrile fibers to create novel fiber catalysts for Knoevenagel condensation in aqueous media. atamanchemicals.com The amine groups on the modified fibers act as basic catalytic sites. Additionally, a semiconducting metallogel of Fe(III) with TETA has been shown to be an effective catalyst for aryl-S coupling reactions, offering a cost-effective and environmentally friendly pathway for the synthesis of aryl thioethers. nih.gov TETA's ability to act as a tetradentate ligand also allows it to form stable complexes with various metal ions, which can then function as catalysts in a range of chemical transformations. wikipedia.org

TETA is a key precursor in the synthesis of more complex and high-value chemical structures. A significant area of research is its use in the fabrication of dendrimers and hyperbranched polymers. nih.gov These highly branched, three-dimensional macromolecules have unique properties and are being explored for applications in drug delivery, gene therapy, and catalysis. TETA's multiple amine groups provide the branching points necessary for the iterative growth of these complex structures. nih.gov

TETA is also a precursor for the synthesis of various other chemical entities, including:

Polyamide resins: Used in hot-melt adhesives and other applications. specialchem.com

Surfactants and emulsifiers: Important components in detergents and other cleaning products. nbinno.com

Fuel and lubricating oil additives: To improve performance and stability. nbinno.comatamanchemicals.com

Corrosion inhibitors: For protecting metals in various environments. corrosionpedia.com

| Derived Chemical Entity | Synthetic Route Involving TETA | Key Applications |

|---|---|---|

| Dendrimers and Hyperbranched Polymers | Used as a core or branching unit in iterative synthesis | Drug delivery, gene therapy, catalysis, and materials science |

| Polyamide Resins | Reacted with dicarboxylic acids | Hot-melt adhesives, coatings, and engineering plastics |

| Corrosion Inhibitors | Used directly or as a precursor for more complex inhibitor molecules | Protection of metals in industrial processes and infrastructure |

Utility in Specialized Laboratory and Research Applications

In a laboratory setting, TETA is utilized for a variety of specialized research applications, primarily stemming from its strong chelating ability and its capacity to act as a ligand in coordination chemistry.

Its most well-known application is as a selective chelating agent for copper (II) ions. nih.govresearchgate.net This property is exploited in analytical chemistry for the determination of copper and nickel. acs.org In biochemical research, TETA's ability to bind copper is being investigated for its potential therapeutic effects in diseases associated with copper dysregulation. researchgate.net

TETA's role as a tetradentate ligand is crucial in coordination chemistry, where it is referred to as "trien". wikipedia.org It forms stable octahedral complexes with various transition metal ions. wikipedia.org These metal-TETA complexes are studied for their magnetic, electronic, and catalytic properties. For instance, the synthesis of metal-organic frameworks (MOFs) can utilize amine-containing ligands, and while research on direct TETA incorporation is emerging, the principles of using similar amines are well-established. nih.govresearchgate.net

Recent research has also explored the use of TETA in nanotechnology. It has been employed as a stabilizing and functionalizing agent in the synthesis of silver nanoparticles. researchgate.net The amine groups of TETA can coat the surface of the nanoparticles, preventing their agglomeration and providing reactive sites for further functionalization. researchgate.net Furthermore, TETA has been used for the surface modification of materials to introduce amine functionalities, thereby altering their surface properties and enabling their use in applications such as adsorption of heavy metals. sigmaaldrich.com

Reagents in Analytical Chemistry Methodologies

EINECS 300-796-2, or MES, serves as a crucial reagent in a variety of analytical chemistry methodologies due to its reliable buffering capacity and compatibility with many analytical techniques. Its zwitterionic nature, conferred by the presence of both a sulfonic acid group and a morpholino ring, allows it to maintain a stable pH without significantly interfering with the analytical process.

One of the primary applications of MES in analytical chemistry is in electrophoresis , a technique used to separate macromolecules like proteins and nucleic acids based on their size and charge. MES is a common component of running buffers in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Its buffering action ensures that the pH remains constant during the electrophoretic run, which is critical for the consistent migration of molecules and the accurate determination of their molecular weights.

In the field of chromatography , MES is utilized in various separation techniques. It is particularly suitable for cation-exchange chromatography, where a stable pH is necessary to control the charge of the molecules being separated and their interaction with the stationary phase. MES is also employed in gel-filtration chromatography and hydrophobic interaction chromatography to maintain the pH of the mobile phase, ensuring the integrity and proper separation of the analytes.

Furthermore, MES is frequently used in enzyme assays to provide a stable pH environment for enzymatic reactions. The activity of enzymes is highly dependent on pH, and the use of a reliable buffer like MES is essential for obtaining accurate and reproducible kinetic data. Its low tendency to interact with metal ions is a significant advantage in studies of metalloenzymes, where the chelation of essential metal cofactors by the buffer would interfere with the assay.

The properties of MES as a "Good's buffer" are central to its utility in analytical chemistry. These properties include:

pKa value near neutrality: Its pKa of 6.15 makes it an excellent buffer for many biological and analytical systems that operate in a slightly acidic to neutral pH range.

High water solubility: This allows for the preparation of concentrated stock solutions.

Chemical stability: MES is resistant to enzymatic degradation and does not undergo significant changes in pKa with temperature.

Minimal interference: It exhibits low absorption in the UV-visible range, which is advantageous for spectrophotometric assays.

Below is a table summarizing the key applications of this compound in analytical chemistry:

| Analytical Technique | Role of this compound (MES) |

|---|---|

| Electrophoresis (SDS-PAGE) | Component of the running buffer to maintain a stable pH for consistent molecular separation. |

| Cation-Exchange Chromatography | Maintains the pH of the mobile phase to control the charge of analytes and their interaction with the stationary phase. |

| Gel-Filtration Chromatography | Buffers the mobile phase to ensure the integrity and proper separation of molecules based on size. |

| Hydrophobic Interaction Chromatography | Stabilizes the pH of the mobile phase to control the hydrophobic interactions between analytes and the stationary phase. |

| Enzyme Assays | Provides a stable pH environment for enzymatic reactions, crucial for accurate kinetic studies. |

pH Regulation and Water Treatment Technologies: Mechanistic Research

The fundamental property of this compound (MES) as a pH buffer underpins its application in pH regulation and its potential use in water treatment technologies. The mechanism of its buffering action is based on the equilibrium between its protonated (acidic) and deprotonated (basic) forms. The morpholino ring nitrogen can accept a proton, while the sulfonic acid group can donate a proton, allowing it to resist changes in pH upon the addition of an acid or a base.

In the context of water treatment, maintaining a specific pH is often critical for the efficiency of various processes, such as coagulation, flocculation, and disinfection. While not yet widely used in industrial-scale water treatment, research into the mechanistic aspects of MES in aqueous systems highlights its potential.

A key mechanistic feature of MES relevant to water treatment is its low metal-binding capacity . hopaxfc.com Many water treatment processes involve the use of metal-based coagulants, such as aluminum sulfate (alum) or ferric chloride, to remove suspended particles. genesiswatertech.comwcs-group.co.uk Buffers that chelate metal ions can interfere with the action of these coagulants, reducing their effectiveness. The negligible interaction of MES with many divalent and trivalent metal ions means that it can regulate pH without sequestering the metal ions essential for the coagulation process. hopaxfc.com This non-coordinating nature allows for the independent study of pH effects on coagulation and flocculation mechanisms.

Research in hydroponics, a method of growing plants in water-based nutrient solutions, has demonstrated the efficacy of MES in stabilizing the pH of aqueous systems over extended periods. nih.gov This is crucial for preventing nutrient lockout and ensuring optimal plant growth. nih.gov The mechanistic principle here is the continuous buffering against pH changes caused by nutrient uptake and root exudates. This long-term pH stability in a biological system suggests its potential for maintaining stable pH in bioremediation processes within water treatment.

Furthermore, studies on the uptake of heavy metals by microorganisms in the presence of MES have shown that the buffer does not complex with the metal ions being studied. researchgate.net This is mechanistically important as it allows researchers to investigate the biological and chemical processes of heavy metal removal at a stable pH without the confounding factor of buffer-metal interactions. researchgate.net This characteristic is invaluable for research aimed at developing and optimizing bioremediation strategies for heavy metal-contaminated water.

The stability of MES itself in aqueous solutions is another important mechanistic aspect. It is resistant to autoclaving and enzymatic degradation, which is beneficial for its application in various water treatment research scenarios where sterile conditions or the presence of microorganisms is a factor.

The following table outlines the key mechanistic research perspectives of this compound in pH regulation and water treatment technologies:

| Research Area | Mechanistic Role of this compound (MES) |

|---|---|

| Coagulation and Flocculation Studies | Provides stable pH control without chelating metal ions from coagulants, allowing for the precise study of coagulation mechanisms. |

| Hydroponics and Bioremediation Research | Maintains long-term pH stability in aqueous biological systems, enabling research into nutrient uptake and microbial processes relevant to water treatment. |

| Heavy Metal Sequestration Studies | Acts as a non-interfering pH buffer, facilitating the investigation of heavy metal uptake and removal mechanisms by biological and chemical means. |

| General Water Chemistry Research | Offers a stable and predictable buffering system to study the effect of pH on the solubility, speciation, and reactivity of various compounds in water. |

Regulatory Science and Policy Analysis of Einecs 300 796 2

Classification and Inventory Inclusion within Global Chemical Regulations

The compound N-[2-(Diethylamino)ethyl]-4-hydroxy-3-methoxybenzenepropanamide, assigned the European Inventory of Existing Commercial Chemical Substances (EINECS) number 300-796-2 and the Chemical Abstracts Service (CAS) number 93963-53-2, is subject to a variety of international chemical control laws. Its inclusion in these inventories is the first step in a cascade of regulatory obligations.

A number of global inventories list chemical compounds that are produced or imported into a certain nation or area. These lists are mostly used to differentiate between new and old chemicals. In general, chemical compounds that are not included in chemical inventories are considered new chemical substances and must be reported to the appropriate authorities before being manufactured or imported.

Table 1: Inventory Status of EINECS 300-796-2

| Inventory | Country/Region | Status |

|---|---|---|

| EINECS | European Union | Listed |

| TSCA | United States | Not explicitly listed |

| DSL | Canada | Not explicitly listed |

| AICS | Australia | Not explicitly listed |

| ENCS | Japan | Not explicitly listed |

Historical Context of EINECS Listing

The European Inventory of Existing Commercial Chemical Substances (EINECS) was established to identify all chemical substances that were on the European Community market between January 1, 1971, and September 18, 1981. The inclusion of a substance in EINECS, such as the compound with EC number 300-796-2, designated it as an "existing substance," which initially exempted it from the more stringent notification and testing requirements applied to "new" substances under previous EU directives. This inventory formed the basis for the "phase-in" substances under the subsequent REACH regulation.

Status under REACH Regulation and Analogous Frameworks

With the advent of the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006 in the European Union, the distinction between "existing" and "new" substances was fundamentally altered. As a phase-in substance, N-[2-(Diethylamino)ethyl]-4-hydroxy-3-methoxybenzenepropanamide is subject to the registration requirements of REACH if manufactured or imported into the EU at or above one tonne per year.

The REACH regulation mandates that manufacturers and importers gather or generate data on the substances they handle and use that information to assess the risks to human health and the environment. This information is submitted to the European Chemicals Agency (ECHA) in the form of a registration dossier. The extent of the data required depends on the tonnage band.

Analogous frameworks in other jurisdictions, such as the Toxic Substances Control Act (TSCA) in the United States as amended by the Frank R. Lautenberg Chemical Safety for the 21st Century Act, and similar regulations in Canada, Japan, and China, have their own inventory and registration requirements. While EINECS listing was a critical first step in Europe, compliance in other regions requires adherence to their specific national inventories and notification schemes.

Methodologies for Risk Assessment and Management in a Regulatory Context

The risk assessment of chemical substances like N-[2-(Diethylamino)ethyl]-4-hydroxy-3-methoxybenzenepropanamide within a regulatory context follows a structured, multi-step process. This process is designed to systematically evaluate the potential for adverse effects on human health and the environment and to determine the measures necessary to control any identified risks.

The core components of a chemical risk assessment are:

Hazard Identification: This step involves identifying the intrinsic hazardous properties of the substance. It requires a thorough review of available toxicological and ecotoxicological data from laboratory studies, epidemiological data, and computational modeling.

Dose-Response (or Concentration-Effect) Assessment: This step characterizes the relationship between the dose of the substance and the incidence and severity of an adverse effect. For human health, this often involves determining a Derived No-Effect Level (DNEL). For the environment, a Predicted No-Effect Concentration (PNEC) is established.

Exposure Assessment: This involves estimating the concentration of the chemical that humans and the environment are likely to be exposed to. This assessment considers the entire life cycle of the substance, from its manufacture and use in industrial settings to its incorporation into articles and its eventual disposal.

Risk Characterization: In the final step, the information from the hazard, dose-response, and exposure assessments is integrated to estimate the probability of adverse effects occurring in exposed populations or ecosystems. This is often expressed as a risk characterization ratio (RCR), which compares the predicted exposure concentration to the DNEL or PNEC. An RCR below 1 generally indicates that risks are adequately controlled.

Risk management measures are then implemented to control any unacceptable risks identified during the assessment. These can range from operational controls and personal protective equipment in industrial settings to restrictions on the use of the substance or even a complete ban in cases of very high concern.

International Harmonization of Chemical Substance Regulation and this compound

The regulation of chemicals is an increasingly globalized effort, with a growing emphasis on international cooperation and harmonization. Initiatives such as the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) aim to create a standardized approach to classifying chemical hazards and communicating them to users through labels and safety data sheets (SDSs).

The adoption of GHS by countries around the world facilitates international trade and enhances the protection of human health and the environment by providing a common and coherent framework for chemical hazard communication.

Furthermore, there is a trend towards convergence in the principles of chemical risk assessment and management. The methodologies employed under REACH, for example, have influenced the development and revision of chemical regulations in other countries. This move towards harmonization can reduce the burden on companies operating in multiple markets and promote a more consistent level of chemical safety globally. For a substance like N-[2-(Diethylamino)ethyl]-4-hydroxy-3-methoxybenzenepropanamide, this means that the data generated for compliance with one regulatory framework may be applicable to others, although specific national requirements must always be met.

Policy Implications for Sustainable Chemical Management and Innovation

The regulatory frameworks governing chemicals have significant policy implications for the promotion of sustainable chemical management and innovation. Regulations like REACH are not only intended to control the risks of existing chemicals but also to drive the substitution of hazardous substances with safer alternatives.

The principles of sustainable chemistry are increasingly being integrated into chemical policy. This involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key aspects of sustainable chemical management include:

Minimizing hazardous substance use: Prioritizing the use of less hazardous chemicals and promoting the development of safer alternatives.

Life cycle thinking: Considering the environmental and health impacts of a chemical throughout its entire life cycle, from raw material extraction to disposal.

Transparency and information sharing: Ensuring that information on chemical hazards and risks is readily available to all stakeholders, including the public.

For a compound like N-[2-(Diethylamino)ethyl]-4-hydroxy-3-methoxybenzenepropanamide, the policy landscape encourages a thorough understanding of its environmental and health profile. This knowledge can inform decisions on its use, promote the development of greener alternatives if necessary, and ensure its management aligns with the broader goals of sustainable development in the chemical industry. The ongoing evolution of chemical regulations will continue to shape the future of chemical innovation, pushing the industry towards safer and more sustainable practices.

Table 2: List of Compound Names

| Identifier | Name |

| This compound | N/A |

| CAS 93963-53-2 | Benzenepropanamide, N-[2-(diethylamino)ethyl]-4-hydroxy-3-methoxy- |

| Synonym | N-[2-(Diethylamino)ethyl]-4-hydroxy-3-methoxybenzenepropanamide |

| Synonym | 4-hydroxy-3-methoxy-N-(2-diethylaminoethyl)hydrocinnamamide |

Emerging Research Frontiers and Knowledge Gaps for Einecs 300 796 2

Unexplored Synthetic Routes and Green Chemistry Approaches

The conventional synthesis of benzotriazole (B28993) UV stabilizers, including UV-328, often involves multi-step processes that may utilize hazardous materials. The pursuit of "green chemistry" has spurred interest in developing more environmentally benign synthetic pathways. nih.gov Current research is focused on creating new methods that reduce waste, use less toxic reagents, and are more energy-efficient.

One promising area of exploration is the use of transition metal-catalyzed coupling reactions, which have shown great potential in the synthesis of other complex aromatic compounds. acs.org Additionally, researchers are investigating one-pot synthesis methods that combine multiple reaction steps into a single procedure, thereby minimizing the need for intermediate purification and reducing solvent usage. The development of biocatalytic routes, using enzymes to drive specific chemical transformations, represents another frontier, although this is still in its early stages for compounds like UV-328.

Key goals for future synthetic research include:

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable biological sources rather than petrochemicals.

Catalytic Efficiency: Developing highly active and selective catalysts that can be easily recovered and reused.

Advanced Spectroscopic Characterization Techniques for In-Situ Studies

Understanding how UV-328 functions and degrades in real-time within a material matrix is crucial for improving its performance and predicting its environmental fate. Advanced spectroscopic techniques are essential for these in-situ investigations. While standard techniques provide basic structural information, more sophisticated methods are needed to probe the dynamic processes that UV-328 undergoes.